An In-Depth Technical Guide to 3-Chloro-2-iodobenzotrifluoride: Structure, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Chloro-2-iodobenzotrifluoride: Structure, Synthesis, and Applications in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-2-iodobenzotrifluoride is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifluoromethylated and di-halogenated structure provides a versatile scaffold for constructing complex molecular architectures. The presence of a trifluoromethyl (-CF3) group can enhance critical drug-like properties such as metabolic stability and lipophilicity, while the differentially reactive chloro and iodo substituents offer an invaluable platform for sequential, site-selective cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol with mechanistic insights, a discussion of its strategic applications in drug development, and essential safety information.
Chemical Identity and Structure
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 1-chloro-2-iodo-3-(trifluoromethyl)benzene .[1] It is also commonly referred to by its semi-systematic name, 3-Chloro-2-iodobenzotrifluoride.
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Molecular Formula: C₇H₃ClF₃I[3]
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Synonyms: 1-Chloro-2-iodo-3-(trifluoromethyl)benzene
Chemical Structure and Representation
The structure consists of a benzene ring substituted with a chlorine atom at position 3, an iodine atom at the adjacent position 2, and a trifluoromethyl group at position 1.
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SMILES: C1=CC(=C(C(=C1)Cl)I)C(F)(F)F
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InChI: InChI=1S/C7H3ClF3I/c8-5-3-1-2-4(7(9,10,11))6(5)12/h1-3H
Rationale for Structural Significance
The utility of 3-Chloro-2-iodobenzotrifluoride as a building block is derived from the distinct properties of its substituents:
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Trifluoromethyl Group (-CF3): This group is a well-established bioisostere for functional groups like isopropyl or ethyl but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are strategically employed in drug design to enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to protein targets, and increase membrane permeability.[4][5][6]
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Ortho-Halogen Arrangement (Cl and I): The presence of two different halogens on adjacent carbons is the most powerful feature of this molecule. The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond. This reactivity differential allows for selective, sequential functionalization using transition metal-catalyzed cross-coupling reactions, providing a robust strategy for building molecular complexity in a controlled manner.[7]
Physicochemical Properties
Quantitative data for this specific isomer is not widely published. The properties listed below are based on closely related isomers and computational predictions, providing a reliable estimate for handling and reaction planning.
| Property | Value | Source |
| Molecular Weight | 306.45 g/mol | [3] |
| Appearance | Colorless to light yellow liquid (predicted) | |
| Boiling Point | ~218 °C (Predicted) | [3] |
| Density | ~1.95 g/cm³ (Predicted) | [3] |
| XLogP3 | 4.1 (Predicted for isomer) | [8] |
| Topological Polar Surface Area | 0 Ų | [8] |
Synthesis and Mechanistic Insights
The synthesis of 3-Chloro-2-iodobenzotrifluoride is most effectively achieved via a Sandmeyer-type reaction, starting from a commercially available aniline precursor. This method offers high yields and regiochemical control.
Synthesis Workflow
The overall transformation involves the conversion of an amino group on the aromatic ring into an iodide via a diazonium salt intermediate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for the Sandmeyer reaction.[9]
Step 1: Diazotization of 2-Amino-3-chlorobenzotrifluoride
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To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-amino-3-chlorobenzotrifluoride (1.0 eq.) portion-wise, ensuring the temperature remains below 5 °C.
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Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in cold water.
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Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes. Maintain vigorous stirring and keep the temperature strictly between 0-5 °C.
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Causality: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing prematurely. The dropwise addition of nitrite controls the exothermic reaction.
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After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear, pale-yellow solution.
Step 2: Iodination via Sandmeyer Reaction
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In a separate flask, dissolve potassium iodide (KI) (1.5 eq.) in a minimal amount of water.
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Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution.
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Causality: This step should be performed with caution as nitrogen gas (N₂) is vigorously evolved. The iodide ion acts as a nucleophile, displacing the dinitrogen group from the aromatic ring.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) (3x).
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Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 3-Chloro-2-iodobenzotrifluoride.
Applications in Medicinal Chemistry and Drug Development
The true value of 3-Chloro-2-iodobenzotrifluoride lies in its capacity for selective modification, making it a powerful building block for creating libraries of complex molecules.
Orthogonal Reactivity of Halogen Substituents
The significant difference in bond dissociation energy between the C-I and C-Cl bonds allows for highly selective cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations can be performed preferentially at the more reactive C-I bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions.[7][10]
This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the convergent and efficient assembly of drug candidates.
Logical Workflow for Selective Functionalization
The following diagram illustrates a common strategy for the sequential functionalization of the 3-chloro-2-iodobenzotrifluoride scaffold. This approach allows for the controlled introduction of two different diversity points (R¹ and R²).
This two-step, one-pot or sequential approach is highly efficient for generating molecular diversity from a single, advanced intermediate. It allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) around a core scaffold by varying the R¹ and R² groups, which is a fundamental process in lead optimization.[9][11]
Safety, Handling, and Storage
As with all halogenated aromatic compounds, 3-Chloro-2-iodobenzotrifluoride should be handled with appropriate care in a well-ventilated chemical fume hood.
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GHS Hazard Classification (Predicted):
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Acute Toxicity, Oral (Harmful)
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Skin Irritation
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Serious Eye Irritation
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Recommended Handling Procedures & PPE:
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Wear standard personal protective equipment, including safety glasses with side shields, nitrile gloves, and a lab coat.
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Avoid inhalation of vapors and direct contact with skin and eyes.
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All equipment used for transfer should be properly grounded to prevent static discharge.
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Storage and Stability:
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Store in a cool, dry, and dark place in a tightly sealed container.
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Keep away from incompatible materials such as strong oxidizing agents.
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Conclusion
3-Chloro-2-iodobenzotrifluoride is more than just a chemical; it is a strategic tool for innovation in drug discovery and development. Its combination of a trifluoromethyl group for modulating pharmacokinetic properties and orthogonally reactive halogen handles for controlled molecular elaboration makes it an exceptionally valuable building block. For researchers aiming to accelerate the synthesis of novel, complex, and potent bioactive molecules, a thorough understanding and application of this versatile intermediate can provide a significant competitive advantage.
References
- EvitaChem. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1. EvitaChem. Available at: https://www.evitachem.com/product/evt-353775
- ChemicalBook. 3-CHLORO-2-IODOBENZOTRIFLUORIDE | 203626-41-9. ChemicalBook. Available at: https://www.chemicalbook.com/ProductCas_EN-203626-41-9.htm
- Smolecule. Buy 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | 1189352-83-7. Smolecule. Available at: https://www.smolecule.com/cas-1189352-83-7-1-chloro-3-iodo-5-trifluoromethyl-benzene.html
- Shanghai Yongkai Chemical Co., Ltd. 1-Chloro-2-fluoro-5-Iodo-3-trifluoromethylbenzene. Shanghai Yongkai Chemical Co., Ltd. Available at: http://www.yongkaichem.com/product/1-Chloro-2-fluoro-5-Iodo-3-trifluoromethylbenzene.html
- Jiang, X., Kulbitski, K., Nisnevich, G., & Gandelman, M. (2016). Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross-coupling of geminal chloro(iodo)alkanes. Chemical Science, 7(4), 2669-2673. Available at: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c5sc04432a
- El-Kaim, L., Grimaud, L., & Marion, L. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(5), 4143-4148. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6263229/
- National Center for Biotechnology Information. 1-Chloro-2-iodo-4-(trifluoromethyl)benzene. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/69596
- Chembase.cn. CAS#:93242-63-8 | 1-Chloro-2-methyl-3-(trifluoromethyl)benzene. Chembase.cn. Available at: https://www.chembase.cn/goods_93242-63-8.html
- National Center for Biotechnology Information. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2724524
- Ni, K., & Hu, J. (2021). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 13(12), 1129-1132. Available at: https://www.future-science.com/doi/10.4155/fmc-2021-0078
- Kaur, N. (2018). Synthetic transformations of iodo-compounds through cross-coupling reactions. Journal of the Indian Chemical Society, 95(12), 1545-1558. Available at: https://www.researchgate.net/publication/330559648_Synthetic_transformations_of_iodo-compounds_through_cross-coupling_reactions
- AbacipharmTech. 1-Chloro-2-iodo-3-(trifluoromethyl)benzene. AbacipharmTech. Available at: https://www.abacipharmtech.com/product/cas-203626-41-9
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 1-2. Available at: https://pubmed.ncbi.nlm.nih.gov/26200936/
- Pototschnig, G., Schnürch, M., & Mihovilovic, M. D. (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(12), 5155-5159. Available at: https://pubs.acs.org/doi/10.1021/jo300953d
- Juhás, M., & Zadravec, D. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1673. Available at: https://www.mdpi.com/1420-3049/27/5/1673
- PharmaBlock. Application of Halogen Bond in Drug Discovery. PharmaBlock. Available at: https://www.pharmablock.
- Bide Pharmatech Ltd. 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene CAS NO.928783-87-3. Bide Pharmatech Ltd. Available at: https://www.bidepharm.com/products/928783-87-3.html
- Runge, M. B., & Johnson, D. K. (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Medicinal Chemistry, 61(18), 7987-8002. Available at: https://www.mdpi.com/1420-3049/23/10/2629
Sources
- 1. 1-Chloro-2-iodo-3-(trifluoromethyl)benzene - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 3-CHLORO-2-IODOBENZOTRIFLUORIDE | 203626-41-9 [chemicalbook.com]
- 3. Buy 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | 1189352-83-7 [smolecule.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross-coupling of geminal chloro(iodo)alkanes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04378F [pubs.rsc.org]
- 8. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene | C7H3ClF3I | CID 2724524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
